molecular formula C25H26N2O3 B12215645 (2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12215645
M. Wt: 402.5 g/mol
InChI Key: NQZQNGUVDSIXDN-RMORIDSASA-N
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Description

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that combines elements of piperidine, indole, and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran core, the introduction of the indole moiety, and the attachment of the piperidine group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the indole moiety can be reduced to form a saturated compound.

    Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bond would result in a saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes can provide insights into their functions and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific pathways or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, indole derivatives, and piperidine-containing compounds. Examples include:

  • 7-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one
  • 3,5-dimethylpiperidin-1-yl derivatives
  • Indole-3-carbinol

Uniqueness

What sets (2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one apart is its unique combination of functional groups and structural elements. This combination allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C25H26N2O3/c1-15-9-16(2)13-27(12-15)14-20-22(28)8-7-19-24(29)23(30-25(19)20)10-17-11-26-21-6-4-3-5-18(17)21/h3-8,10-11,15-16,26,28H,9,12-14H2,1-2H3/b23-10-

InChI Key

NQZQNGUVDSIXDN-RMORIDSASA-N

Isomeric SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O)C

Canonical SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O)C

Origin of Product

United States

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